Methyl 2-cyano-2-methylpropanoate

Catalog No.
S728897
CAS No.
72291-30-6
M.F
C6H9NO2
M. Wt
127.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-cyano-2-methylpropanoate

CAS Number

72291-30-6

Product Name

Methyl 2-cyano-2-methylpropanoate

IUPAC Name

methyl 2-cyano-2-methylpropanoate

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

InChI

InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3

InChI Key

TZPHOIMASXVLQZ-UHFFFAOYSA-N

SMILES

CC(C)(C#N)C(=O)OC

Canonical SMILES

CC(C)(C#N)C(=O)OC

The exact mass of the compound Methyl 2-cyano-2-methylpropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 2-cyano-2-methylpropanoate (CAS 72291-30-6) is a specialized, sterically hindered cyanoacetate derivative characterized by a gem-dimethyl group at the alpha position. This structural modification fundamentally alters its reactivity profile compared to standard cyanoacetates by completely eliminating acidic alpha-protons [1]. In industrial and pharmaceutical procurement, it is primarily sourced as a stable, non-enolizable building block for the synthesis of complex amides, amines, and nitrogen-containing heterocycles. It is a highly established precursor in the commercial synthesis of renin inhibitors, such as Aliskiren, where its specific ester functionality and steric bulk are critical for downstream process efficiency [2].

Substituting this compound with the unmethylated baseline, methyl cyanoacetate, is not viable in complex syntheses because the presence of two acidic alpha-protons leads to uncontrolled over-alkylation, enolization, and self-condensation under basic conditions [1]. Furthermore, attempting to substitute with the closely related ethyl ester (ethyl 2-cyano-2-methylpropanoate) introduces significant process inefficiencies during amidation reactions. When exposed to methanolic ammonia, the sterically hindered ethyl ester undergoes competitive transesterification rather than direct amidation, creating mixed-ester intermediates that delay reaction completion and complicate impurity profiles [2]. Procurement of the exact methyl ester is therefore required to ensure direct, high-purity conversion to critical amide synthons.

Amidation Efficiency and Transesterification Bypass

In the synthesis of 2-cyano-2-methylpropanamide (a key Aliskiren synthon), the choice of ester significantly impacts reaction progression. When ethyl 2-cyano-2-methylpropanoate is subjected to 10% methanolic ammonia, it undergoes competitive transesterification, generating approximately 22.9% of the methyl ester intermediate before amidation can complete [1]. By procuring and utilizing methyl 2-cyano-2-methylpropanoate directly, this rate-limiting transesterification step is entirely bypassed, allowing for direct conversion to the target amide with a mono-methyl impurity profile as low as 0.03% [1].

Evidence DimensionTransesterification intermediate formation during methanolic amidation
Target Compound Data0% (Direct amidation; mono-methyl impurity 0.03%)
Comparator Or BaselineEthyl 2-cyano-2-methylpropanoate (~22.9% transesterified methyl ester intermediate)
Quantified DifferenceElimination of the 22.9% mixed-ester intermediate bottleneck
Conditions10% ammonia in methanol at 25-35 °C for 12-14 hours

Direct procurement of the methyl ester streamlines industrial amidation workflows by preventing mixed-ester formation and reducing reaction cycle times.

Alpha-Proton Blocking for Selective Coupling

Methyl cyanoacetate possesses highly acidic alpha-protons, making it highly susceptible to uncontrolled dialkylation or aldol-type self-condensation when exposed to strong bases like sodium hydride [1]. Methyl 2-cyano-2-methylpropanoate features a gem-dimethyl substitution that completely blocks the alpha position, reducing the number of acidic alpha-protons to zero [2]. This structural modification ensures that the molecule remains completely inert to alpha-deprotonation, allowing for highly selective reactions at the ester or nitrile groups without oligomerization.

Evidence DimensionNumber of reactive acidic alpha-protons
Target Compound Data0 alpha-protons (completely blocked)
Comparator Or BaselineMethyl cyanoacetate (2 highly acidic alpha-protons)
Quantified Difference100% elimination of alpha-enolization potential
ConditionsBasic coupling conditions (e.g., NaH in THF or DMF)

Buyers must select the gem-dimethyl substituted compound when downstream synthesis requires a stable cyanoacetate motif that will not self-condense under strongly basic conditions.

Thermal Processability and Distillation Efficiency

The gem-dimethyl substitution alters the intermolecular interactions of the cyanoacetate core, resulting in a more favorable thermal profile for distillation. Methyl 2-cyano-2-methylpropanoate exhibits a boiling point of approximately 186.5 °C at standard atmospheric pressure [1]. In contrast, the unmethylated baseline, methyl cyanoacetate, boils at a significantly higher temperature of 204-207 °C [2]. This reduction in boiling point allows for milder distillation conditions, which minimizes thermal degradation and improves energy efficiency during the purification of volatile intermediates.

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data186.5 °C
Comparator Or BaselineMethyl cyanoacetate (204-207 °C)
Quantified Difference~18-20 °C reduction in boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

The lower boiling point facilitates milder, more energy-efficient distillation, reducing the risk of thermal degradation during large-scale purification.

Industrial Synthesis of Renin Inhibitors (Aliskiren Synthons)

Directly following from its superior amidation kinetics and lack of transesterification bottlenecks (Section 3), this compound is the optimal precursor for synthesizing 2-cyano-2-methylpropanamide and 3-amino-2,2-dimethylpropanamide. These are critical synthons in the convergent synthesis of Aliskiren, where direct conversion ensures high-purity pharmaceutical intermediates [1].

Development of Sterically Hindered Agrochemicals

Because the gem-dimethyl group completely blocks the alpha position from unwanted enolization (Section 3), this compound is highly valuable in agrochemical R&D for creating active ingredients that resist metabolic degradation. The blocked alpha position prevents enzymatic oxidation or unwanted alkylation in complex biological environments.

Synthesis of Specialized Polymeric Initiators

The combination of a blocked alpha-carbon and a lower boiling point for easier thermal purification (Section 3) makes this compound an excellent starting material for synthesizing azo-initiators or specialized monomers where radical stability is required and chain-transfer to the alpha-proton must be prevented.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

72291-30-6

Wikipedia

Methyl 2-cyano-2-methylpropanoate

Dates

Last modified: 08-15-2023

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